molecular formula C7H13NO2 B1620771 2-Methoxy-1-formylpiperidine CAS No. 61020-07-3

2-Methoxy-1-formylpiperidine

Cat. No. B1620771
CAS RN: 61020-07-3
M. Wt: 143.18 g/mol
InChI Key: GMXVFNHJKDDELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-formylpiperidine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-1-formylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-1-formylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61020-07-3

Product Name

2-Methoxy-1-formylpiperidine

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methoxypiperidine-1-carbaldehyde

InChI

InChI=1S/C7H13NO2/c1-10-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3

InChI Key

GMXVFNHJKDDELJ-UHFFFAOYSA-N

SMILES

COC1CCCCN1C=O

Canonical SMILES

COC1CCCCN1C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the flow apparatus with cell as described in Example 1 a mixture of 4,800 g of 1-formylpiperidine, 13,600 g of methanol and 68 g of tetramethylammonium tetrafluoroborate was electrolyzed at 27.5 A, 42 volts and 25° C. for 27 hours and 33 minutes (corresponding to 2,273 Ahr). After distillative work up, 5,720 g of 1-formyl-2-methoxypiperidine were isolated, corresponding to a current efficiency of 86.9%.
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Synthesis routes and methods II

Procedure details

An electrode assembly consisting of an anode of glassy carbon, a nickel cathode and two bipolar connected electrodes of glassy carbon inserted between the two outer electrodes was fitted in the cell of the device as described in Example 1. All four electrodes were framed as described in Example 1. Polyethylene nets (mesh width 3×5 mm and thickness of filaments 0.5 mm) between the plates had the function of spacers. In this cell, a mixture of 4,800 g of 1-formylpiperidine, 13,600 g of methanol and 68 g of tetramethylammonium tetrafluoroborate was electrolyzed at 27.5 A, 45 volts and 25° C. for 27 hours and 33 minutes (corresponding to 2,273 Ahr). After distillative work up, 5,120 g of 1-formyl-2-methoxypiperidine were isolated, corresponding to a current efficiency of 80.3%.
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